Rifamycin B azepinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B azepinide is a derivative of the rifamycin family, which are ansamycin antibiotics known for their potent antimicrobial properties. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of various bacterial infections, including tuberculosis and leprosy . This particular derivative is notable for its unique chemical structure, which includes a hexahydro-1H-azepin-1-yl group, enhancing its pharmacological properties.
Méthodes De Préparation
The synthesis of Rifamycin B azepinide involves several steps. The starting material, rifamycin B, undergoes a series of chemical reactions to introduce the hexahydro-1H-azepin-1-yl group. This process typically involves the use of formaldehyde and primary aliphatic amines to form hexahydro-1,3,5-triazines, which then react with rifamycin S to yield the desired compound . Industrial production methods often involve fermentation processes using the bacterium Amycolatopsis mediterranei, followed by chemical modifications to achieve the final product .
Analyse Des Réactions Chimiques
Rifamycin B azepinide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, primary aliphatic amines, and various oxidizing agents . Major products formed from these reactions include deep-blue compounds when reacted with hexahydro-1,3,5-triazines . Additionally, the compound can undergo ester-to-ether transformations mediated by cytochrome P450 enzymes .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antibiotic action and resistance . In biology and medicine, it is employed in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis and Mycobacterium avium complex . Its unique structure also makes it a valuable tool in the study of enzyme-substrate interactions and the development of new antibiotics .
Mécanisme D'action
Rifamycin B azepinide exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA . This inhibition is highly specific to prokaryotic RNA polymerase, making the compound effective against a wide range of bacterial pathogens. The molecular targets involved include the beta subunit of RNA polymerase, which is essential for the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Compared to other rifamycin derivatives such as rifampin, rifabutin, rifapentine, and rifaximin, Rifamycin B azepinide offers unique advantages in terms of its enhanced stability and broader spectrum of activity . Similar compounds include rifamycin SV, rifamycin S, and rifamycin B, each of which has distinct chemical modifications that influence their pharmacological properties .
Propriétés
Numéro CAS |
13929-37-8 |
---|---|
Formule moléculaire |
C45H60N2O13 |
Poids moléculaire |
837 g/mol |
Nom IUPAC |
[(9E,19E,21Z)-27-[2-(azepan-1-yl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H60N2O13/c1-23-15-14-16-24(2)44(55)46-30-21-32(57-22-33(49)47-18-12-10-11-13-19-47)34-35(40(30)53)39(52)28(6)42-36(34)43(54)45(8,60-42)58-20-17-31(56-9)25(3)41(59-29(7)48)27(5)38(51)26(4)37(23)50/h14-17,20-21,23,25-27,31,37-38,41,50-53H,10-13,18-19,22H2,1-9H3,(H,46,55)/b15-14+,20-17+,24-16- |
Clé InChI |
SQWTVQLBBWXVTK-XYRCNNSGSA-N |
SMILES isomérique |
CC1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C |
Synonymes |
4-O-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]rifamycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.